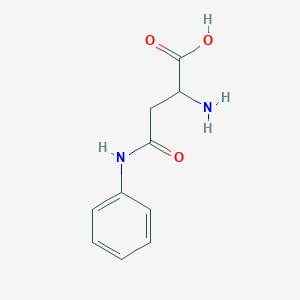

2-Amino-4-anilino-4-oxobutanoic acid

描述

2-Amino-4-anilino-4-oxobutanoic acid is a synthetic compound that belongs to the class of α-ketoamides. It has a molecular formula of C11H12N2O3 and a molecular weight of 220.23 g/mol. This compound is known for its various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

准备方法

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-4-anilino-4-oxobutanoic acid involves the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis (MsAcT). This method is carried out in water with excellent yields (68–94%) and rapid reactions (0.5–5 hours) starting from anilines and a range of different anhydrides . The reaction conditions include using 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL MsAcT .

Industrial Production Methods

The industrial production of this compound can be achieved through large-scale biotransformations using the same enzymatic method. The high substrate-to-catalyst ratio (Msubstrate / Mcatalyst: 25,000), enzymatic stability (one month without any activity loss), and excellent protein purification yields make this process a green and cost-efficient approach .

化学反应分析

Types of Reactions

2-Amino-4-anilino-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

科学研究应用

Chemistry

2-Amino-4-anilino-4-oxobutanoic acid serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, making it valuable for developing new chemical entities.

Biology

Research indicates that this compound exhibits significant biological activities:

- Anti-inflammatory Properties: It has been studied for its potential to mitigate inflammation by modulating specific biochemical pathways.

- Anti-tumor Activity: The compound shows promise in cancer research, particularly in inhibiting tumor cell proliferation and inducing apoptosis .

- Anti-viral Properties: Investigations into its efficacy against viral infections have highlighted its potential as a therapeutic agent .

Medicine

This compound is being explored for its therapeutic applications:

- Cancer Treatment: The compound is under investigation for its role in enhancing the efficacy of existing chemotherapeutic agents.

- Metabolic Disorders: Its interactions with aminotransferases suggest potential applications in treating metabolic disorders related to amino acid metabolism .

Table 1: Summary of Research Studies on this compound

作用机制

The mechanism of action of 2-Amino-4-anilino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in inflammation, tumor growth, or viral replication. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

相似化合物的比较

Similar Compounds

Some compounds similar to 2-Amino-4-anilino-4-oxobutanoic acid include:

- 2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

- 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, its efficient and green synthetic route using enzymatic methods makes it a valuable compound in both research and industrial applications .

生物活性

2-Amino-4-anilino-4-oxobutanoic acid, also known as 4-(2-aminophenyl)-4-oxobutanoic acid, is an organic compound with significant biological activity. Its molecular structure includes an amino group and a ketone functional group, contributing to its diverse pharmacological properties. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C10H12N2O3

- Molecular Weight : Approximately 208.217 g/mol

- Classification : Alkyl-phenylketones

This compound primarily interacts with enzymes involved in amino acid metabolism, particularly aminotransferases. It has been implicated in transamination processes that contribute to glyoxylate detoxification and gluconeogenesis from L-serine metabolism. The compound also exhibits interactions with peroxisomal aminotransferases, suggesting a role in metabolic regulation.

Biological Activities

The compound has been studied for several biological activities:

- Anti-inflammatory Properties : Exhibits potential in reducing inflammation through modulation of inflammatory pathways.

- Antitumor Activity : Demonstrates efficacy against various cancer cell lines, indicating its potential as an anticancer agent.

- Antiviral Effects : Investigated for its ability to inhibit viral replication in specific models.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is a metabolite of vorinostat (SAHA), with significant serum levels observed in patients treated with SAHA. The compound's half-life is notably longer than that of its parent drug, suggesting a prolonged effect in vivo .

Case Studies and Research Findings

- Study on Antitumor Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Mechanism : Research indicated that the compound modulates cytokine release, thereby reducing inflammation in animal models of arthritis.

- Metabolic Pathway Interaction : Investigations showed that the compound affects the activity of specific aminotransferases, influencing metabolic pathways crucial for amino acid metabolism and detoxification processes .

Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication in vitro |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | 6–9 hours |

| Serum Concentration | 10–13 times higher than SAHA |

| Metabolism | Glucuronidation |

属性

IUPAC Name |

2-amino-4-anilino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAUCEQZKGWZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326488 | |

| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220953-95-6 | |

| Record name | N-Phenylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。